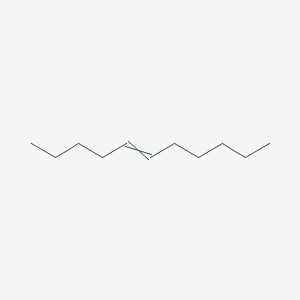

5-Undecene

Description

5-Undecene (C₁₁H₂₂, CAS 4941-53-1) is a linear alkene with a double bond at the fifth carbon position. It has a molecular weight of 154.29 g/mol and is characterized by its IUPAC InChIKey NGCRXXLKJAAUQQ-UHFFFAOYSA-N . Boiling points reported for this compound are 466.6 K (Puzitskii et al., 1966) and 461.65 K (Komarewsky and Kritchevsky, 1943), with uncertainties of ±2 K and ±3 K, respectively . The compound is utilized in diverse applications, including jet fuel production , pyrolysis studies , and as a volatile aroma contributor in food science .

Properties

CAS No. |

4941-53-1 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

undec-5-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h9,11H,3-8,10H2,1-2H3 |

InChI Key |

NGCRXXLKJAAUQQ-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCCCC |

Canonical SMILES |

CCCCCC=CCCCC |

Origin of Product |

United States |

Scientific Research Applications

Applications in Industry

5-Undecene finds applications across several industries:

Chemical Intermediates

This compound serves as an important intermediate in the synthesis of various chemicals, including:

- Surfactants : Used in detergents and emulsifiers.

- Lubricants : Acts as a base fluid or additive in lubricant formulations.

Polymer Production

The compound is utilized in the production of polymers, particularly in:

- Polyolefins : this compound can be polymerized to produce high-performance plastics.

- Coatings : It enhances the properties of coatings through improved adhesion and flexibility.

Flavor and Fragrance Industry

Due to its pleasant odor, this compound is used in the formulation of fragrances and flavorings. It contributes to the scent profiles of various consumer products.

Biological Applications

Recent studies have highlighted potential biological applications of this compound:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for use in pharmaceuticals and personal care products.

Plant Growth Regulators

There is emerging evidence suggesting that this compound may act as a plant growth regulator, promoting growth and enhancing resistance to diseases.

Case Study 1: Use in Surfactant Production

A study demonstrated that incorporating this compound into surfactant formulations improved emulsifying properties compared to traditional surfactants. The resulting products exhibited enhanced stability and performance in various applications.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, this compound was tested against common bacterial strains. Results indicated significant antimicrobial activity, suggesting its potential use in developing new antiseptic formulations for healthcare settings.

Comparison with Similar Compounds

Positional Isomers: 1-Undecene and 2-Undecene

- 1-Undecene (CAS 821-95-4): A terminal alkene with the double bond at the first carbon. It has a molecular formula identical to 5-Undecene but exhibits distinct physicochemical properties due to the terminal double bond. For example, terminal alkenes like 1-Undecene generally have lower boiling points compared to internal isomers.

- 2-Undecene (CAS 693-61-8): An internal isomer with a double bond at the second carbon. In catalytic pyrolysis studies, 2-Undecene showed higher yields (46.86 ± 5.24 ppm) compared to this compound (0.9 ppm) in rubber seed oil pyrolysis, highlighting differences in reaction pathways and stability .

Table 1: Key Properties of Undecene Isomers

| Compound | Double Bond Position | CAS Number | Boiling Point (K) | Yield in Pyrolysis (ppm) |

|---|---|---|---|---|

| This compound | 5 | 4941-53-1 | 461.65–466.6 | 0.9 |

| 1-Undecene | 1 | 821-95-4 | N/A | 1.5 |

| 2-Undecene | 2 | 693-61-8 | N/A | 46.86 |

Branched Isomers: 5-Methyl-1-undecene

- 5-Methyl-1-undecene (C₁₂H₂₄, CAS 74630-38-9): A branched isomer with a methyl group at the fifth carbon. Its molecular weight (168.32 g/mol) is higher than linear this compound, and its IUPAC InChIKey (

HNWYNXVFBLSLQE-UHFFFAOYSA-N) reflects structural differences . Branched alkenes like this are often used in fuel formulations for their octane-enhancing properties, whereas linear isomers like this compound are prioritized in biomass-derived jet fuels due to higher energy density .

Stereoisomers: (Z)-5-Undecene

- (Z)-5-Undecene (cis isomer): Identified in chromatographic studies with retention times of 8.699 minutes, this stereoisomer is critical in flavor and fragrance chemistry. For instance, (Z)-5-Undecene derivatives (e.g., 9-methyl-(Z)-5-Undecene) contribute to aroma profiles in yellow tea . In contrast, the (E)-isomer is less documented but has been detected in catalytic pyrolysis of dodecanoic acid .

Table 2: Stereochemical and Functional Comparison

Functional Comparison with Longer-Chain Alkenes

5-Tetradecene (C₁₄H₂₈)

- 5-Tetradecene (CAS 41446-66-6): A C₁₄ alkene with a double bond at the fifth position. While structurally analogous to this compound, its longer carbon chain results in higher boiling points and viscosity, making it less suitable for low-temperature fuel applications. It is primarily studied in polymer chemistry and lubricant formulations .

6-Undecanone (C₁₁H₂₂O)

- 6-Undecanone: A ketone derivative of undecene. In biomass conversion processes, 6-Undecanone achieves significantly higher yields (56–60%) compared to this compound (3–4%), underscoring the impact of functional groups on catalytic pathways .

Key Research Findings

- Thermal Stability : this compound decomposes at lower temperatures compared to saturated undecane, releasing volatile fragments that contribute to odor activity (1410 ± 297 ppb hexanal equivalents) in brown rice protein .

- Catalytic Pyrolysis: In SAPO-5 and Al-MCM-41 catalysts, this compound forms via decarboxylation of dodecanoic acid, competing with pathways producing alkanes and ketones .

- Sensory Impact: Methyl-substituted derivatives of this compound are linked to specific aromas, such as "mending yellow tea" notes, whereas unsubstituted this compound lacks defined scent contributions .

Q & A

Basic: What spectroscopic methods are most effective for characterizing 5-Undecene in experimental settings?

Answer:

this compound (CAS 4941-53-1, molecular formula C₁₁H₂₂) is best characterized using gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation (MW 154) and purity assessment . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the position of the double bond and rule out isomerization byproducts. For quantitative analysis, Fourier-transform infrared spectroscopy (FTIR) can identify functional groups, while cross-validation with retention indices in GC-MS ensures accuracy. Sample preparation must minimize oxidation, as olefins are prone to degradation under ambient conditions.

Advanced: How can researchers optimize the synthesis of this compound to achieve higher purity yields?

Answer:

Optimization requires a dual focus on catalytic systems and reaction conditions. Transition-metal catalysts (e.g., palladium or nickel complexes) in dehydrogenation or cross-coupling reactions can improve selectivity . Design of Experiments (DOE) methodologies should be applied to test variables like temperature, solvent polarity, and catalyst loading. Post-synthesis purification via fractional distillation under inert atmospheres minimizes side-product contamination. Analytical validation using GC-MS and NMR is essential to confirm purity (>98%) and structural integrity .

Basic: What are the key physical properties of this compound critical for experimental design?

Answer:

Key properties include:

- Boiling point : ~195–200°C (dependent on isomer purity) .

- Solubility : Hydrophobic; soluble in non-polar solvents (e.g., hexane, toluene).

- Stability : Susceptible to oxidation; storage under nitrogen or argon is recommended.

- Density : ~0.76 g/cm³ at 20°C.

These parameters inform solvent selection, reaction quenching methods, and storage protocols. Experimental setups must account for volatility during heating and inert gas use to prevent polymerization .

Advanced: How do isotopic labeling studies enhance the understanding of this compound’s reaction mechanisms?

Answer:

Deuterium (²H) or carbon-13 (¹³C) labeling at specific positions enables tracking of hydrogen migration or bond cleavage during catalytic processes. For example, ¹³C NMR can map carbon skeletal rearrangements in isomerization reactions, while kinetic isotope effects (KIE) studies using ²H-labeled this compound reveal rate-determining steps in hydrogenation pathways. Such studies require precise synthesis of labeled analogs and tandem techniques like LC-MS/MS for isotopic tracking .

Basic: What statistical approaches are recommended for analyzing data variability in this compound experiments?

Answer:

Replicate experiments (n ≥ 3) with error bars (standard deviation) are essential. Analysis of variance (ANOVA) identifies significant differences between experimental groups (e.g., catalytic conditions). For small datasets, non-parametric tests like the Kruskal-Wallis test are suitable. Outlier detection using Grubbs’ test ensures data integrity. Software tools (e.g., R, Python’s SciPy) automate statistical workflows and visualize trends in yield or purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.